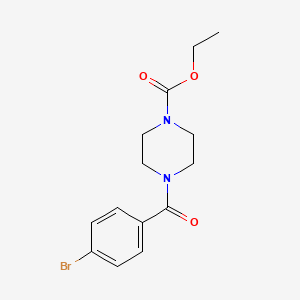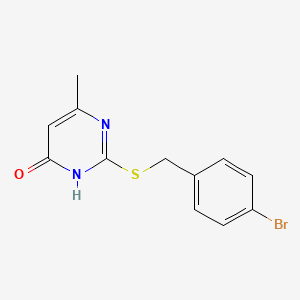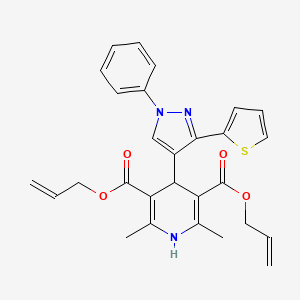![molecular formula C24H24N2O4S2 B11619083 (5Z)-3-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619083.png)
(5Z)-3-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable α-halo ketone with thiourea under basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a condensation reaction with an appropriate aldehyde.
Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be attached through a Michael addition reaction using a suitable Michael acceptor.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Explored for its anti-inflammatory effects in cellular models.
Medicine:
- Potential candidate for anticancer drug development due to its ability to inhibit certain cancer cell lines.
- Studied for its neuroprotective effects in models of neurodegenerative diseases.
Industry:
- Potential use in the development of new materials with specific properties.
- Explored for its application in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating cellular responses.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE: Similar structure but with an imino group instead of a sulfanyl group.
(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a thioxo group instead of a sulfanyl group.
Uniqueness:
- The presence of both the 3,4-dimethoxyphenyl and tetrahydroquinoline moieties in the same molecule provides unique biological activities.
- The sulfanyl group in the thiazolidinone ring contributes to its distinct reactivity and potential applications.
Properties
Molecular Formula |
C24H24N2O4S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(5Z)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N2O4S2/c1-29-19-10-9-16(14-20(19)30-2)15-21-23(28)26(24(31)32-21)13-11-22(27)25-12-5-7-17-6-3-4-8-18(17)25/h3-4,6,8-10,14-15H,5,7,11-13H2,1-2H3/b21-15- |
InChI Key |
WIZVDGWFBUAOCK-QNGOZBTKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11619001.png)
![4-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11619005.png)
![2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619008.png)
![Ethyl 2-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11619015.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619033.png)
![N-[(2-chlorophenyl)carbamothioyl]-2-(2-oxo-5-pentyloxolan-3-yl)acetamide](/img/structure/B11619037.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619050.png)
![methyl 6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11619053.png)


![(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11619066.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11619071.png)
![5-(4-bromophenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11619078.png)

